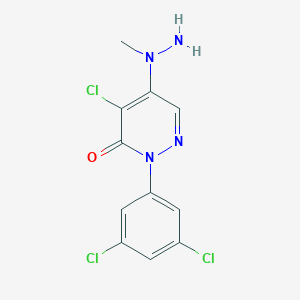

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

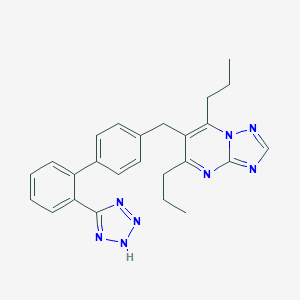

The synthesis, molecular structure, chemical reactions, and properties of pyridazinone derivatives, including those with chloro- and methylhydrazino substituents, have been subjects of interest due to their diverse pharmacological activities. The specific compound , 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one, is part of the pyridazinone family, which is known for its wide range of biological activities.

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves the condensation of hydrazines with various substituted ketones or aldehydes. For compounds similar to the one , the synthesis may involve multistep reactions starting with substituted benzylpyruvic acids followed by reactions with hydrazines and subsequent cyclization steps. These synthesis routes highlight the versatility and reactivity of the pyridazinone scaffold, allowing for the introduction of diverse substituents (El‐Ashry et al., 1987).

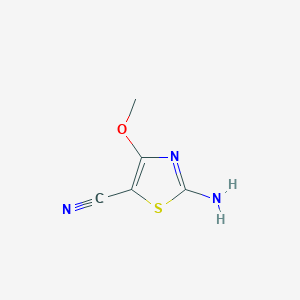

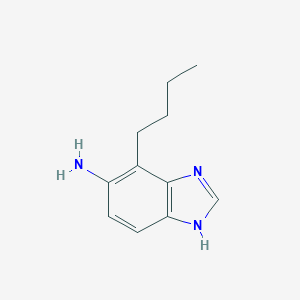

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, and confirmed by X-ray crystallography. These compounds typically exhibit well-defined structural features, such as planarity or near-planarity of the pyridazinone core and specific orientations of the substituent groups, contributing to their biological activity (Xu et al., 2006).

Chemical Reactions and Properties

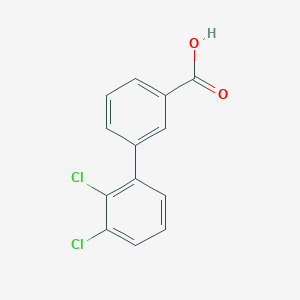

Pyridazinone derivatives engage in various chemical reactions, reflecting their rich chemistry. These include cyclocondensation reactions, esterification, and interactions with hydrazines to form new derivatives. The presence of chloro and methylhydrazino groups influences the chemical reactivity of the core structure, enabling the formation of a wide range of compounds with potential biological activities (Khalifa et al., 2017).

Physical Properties Analysis

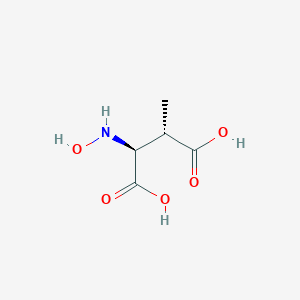

The physical properties of pyridazinone derivatives, including solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. The introduction of chloro and methylhydrazino groups can affect these properties, potentially altering the compound's pharmacokinetic profile and its suitability for various applications (De Armas et al., 2000).

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for their biological activity. The specific electronic and steric effects imparted by the chloro- and methylhydrazino substituents play a significant role in defining these properties, influencing the compound's interaction with biological targets (Bhuva et al., 2009).

Applications De Recherche Scientifique

Environmental Impact and Biodegradation

Chlorophenols' Environmental Effects : Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively studied for their moderate to considerable toxic effects on aquatic and mammalian life. Their persistence in the environment can vary based on the presence of biodegradable microflora, which could hint at potential degradation pathways for related chlorinated compounds (Krijgsheld & Gen, 1986).

Treatment of Pesticide-Contaminated Wastewater : Research into the treatment of high-strength wastewater from pesticide production, containing various toxic pollutants including chlorophenols, suggests biological processes and granular activated carbon as effective treatment measures. This highlights potential methodologies for mitigating environmental contamination by similar chlorinated organic compounds (Goodwin et al., 2018).

Toxicity and Molecular Mechanisms

Toxicological Studies on Chlorophenols : The toxicity of chlorophenols has been a subject of study, pointing toward their potential lethal effects on non-target organisms, including oxidative stress induction and endocrine disruption. These findings could be relevant for assessing the toxicological profiles of structurally related chlorinated organic compounds (Islam et al., 2017).

Analytical Techniques for Antioxidant Activity : The development of analytical methods for assessing antioxidant activity, including the ABTS/PP decolorization assay, could provide a framework for studying the antioxidative potential of various compounds, including chlorinated pyridazinones (Ilyasov et al., 2020).

Propriétés

IUPAC Name |

5-[amino(methyl)amino]-4-chloro-2-(3,5-dichlorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-6(12)2-7(13)4-8/h2-5H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIICKHXJVAJIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=O)N(N=C1)C2=CC(=CC(=C2)Cl)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379265 |

Source

|

| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-84-9 |

Source

|

| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)

![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)